2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Overview
Description
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings.
Mechanism of Action
Target of Action
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound could be the bacterial cells causing tuberculosis.
Mode of Action
Imidazo[1,2-a]pyridine analogues, which this compound is a derivative of, have been studied for their anti-tuberculosis properties . These compounds likely interact with the bacterial cells, leading to their inhibition or death, thereby treating the tuberculosis infection.
Result of Action
Given its potential anti-tuberculosis activity, it can be inferred that the compound may lead to the inhibition or death of tuberculosis bacteria, thereby reducing the bacterial load .
Preparation Methods
The synthesis of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of 2-aminopyrimidine with aldehydes or ketones in the presence of an oxidizing agent.
Tandem Reactions: These involve a sequence of reactions that occur in a single reaction vessel without the need to isolate intermediates.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings, often using halogenated reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethylformamide (DMF), and temperatures ranging from room temperature to 120°C . Major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines and their derivatives .
Scientific Research Applications
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrimidine: This compound lacks the methyl group at the 2-position.
N-[4-(2-Methylimidazo[1,2-a]Pyridin-3-Yl)-2-Pyrimidinyl]Acetamide: This compound has additional functional groups that confer different biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(7(12)13)11-4-2-3-9-8(11)10-5/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCXQEIWKWWRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442371 | |
Record name | 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90830-11-8 | |
Record name | 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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